molecular formula C17H21N5OS B2919836 (4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1797719-59-5

(4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2919836
CAS RN: 1797719-59-5
M. Wt: 343.45
InChI Key: ZPKPVOHYJCMTAS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrolidine ring, a pyridazine ring, a piperazine ring, and a thiophene ring. The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyridazine ring is a six-membered ring with two nitrogen atoms. The piperazine ring is a six-membered ring with two nitrogen atoms, commonly used in the synthesis of pharmaceuticals and performance materials. The thiophen ring is a five-membered ring with one sulfur atom, which is a bioisostere of benzene and is present in various biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The spatial orientation of these groups could significantly influence the compound’s properties and biological activity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitrogen and sulfur atoms in the rings. These atoms could act as nucleophiles in reactions with electrophiles. Additionally, the compound could undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen and sulfur atoms could increase its polarity, potentially affecting its solubility in different solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Heterocyclic Cores in Histamine H3 Receptor Antagonists

A study focused on heterocyclic cores flanked by two basic functionalities synthesized for in vitro affinity at the human histamine H(3) receptor (hH(3)R). Compounds with diverse central hetero-aromatic linkers, including thiophene, showed promising results as high affinity, selective antagonists with the ability to cross the blood-brain barrier (Swanson et al., 2009). This suggests potential applications of structurally related compounds in modulating receptor activities for therapeutic purposes.

Novel Syntheses of Heterocyclic Compounds

Research on the synthesis of novel heterocyclic compounds, such as thieno[2,3-c]pyridazines, has been reported. These synthetic pathways involve reactions with aromatic aldehydes and various halocompounds, leading to compounds with potential pharmacological activities (Gaby et al., 2003). The methodologies and structural motifs discussed could be relevant for the synthesis and exploration of the applications of "(4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone".

Pharmacological Evaluation of TRPV4 Antagonists

A series of derivatives, including (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone, were identified as selective TRPV4 channel antagonists with analgesic effects in preclinical models. This research highlights the potential application of structurally similar compounds in pain management (Tsuno et al., 2017).

Synthesis and Antimicrobial Activity

The synthesis and in vitro antimicrobial activity of new pyridine derivatives have been explored, demonstrating the potential of heterocyclic compounds in addressing microbial resistance (Patel et al., 2011). This area of research might offer insights into the antimicrobial applications of "(4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone".

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it could interact with biological targets such as enzymes or receptors. The specific interactions would depend on the compound’s structure and the nature of the target .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be investigated for its potential use as a pharmaceutical, given the presence of functional groups commonly found in medicinal compounds .

properties

IUPAC Name

[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c23-17(15-4-3-11-24-15)22-9-7-20(8-10-22)14-12-16(19-18-13-14)21-5-1-2-6-21/h3-4,11-13H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKPVOHYJCMTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

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